Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 365547-91-7
VCID: VC2951183
InChI: InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
SMILES: CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

CAS No.: 365547-91-7

Cat. No.: VC2951183

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate - 365547-91-7

Specification

CAS No. 365547-91-7
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
IUPAC Name ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Standard InChI Key AOGFIGLCLLQDIX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N
Canonical SMILES CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is characterized by an indole scaffold with specific functional groups at key positions. The compound contains an amino group at position 2, a chlorine atom at position 5, and an ethyl carboxylate group at position 3 of the indole ring system.

Basic Identification Data

The compound is uniquely identified by several chemical identifiers that enable precise referencing in scientific literature and databases.

PropertyValue
CAS Number365547-91-7
Molecular FormulaC₁₁H₁₁ClN₂O₂
Molecular Weight238.67 g/mol
IUPAC NameEthyl 2-amino-5-chloro-1H-indole-3-carboxylate
Standard InChIInChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Standard InChIKeyAOGFIGLCLLQDIX-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N

Table 1: Chemical identification data for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Physical and Chemical Properties

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exhibits specific physical and chemical properties that influence its behavior in chemical reactions and biological systems.

PropertyCharacteristic
Physical AppearanceSolid at room temperature
SolubilitySoluble in organic solvents like DMSO, methanol, and dichloromethane
Functional GroupsIndole scaffold, primary amine, halogen (chloro), ester group
Reactivity CentersAmine group (nucleophilic), carboxylate group (electrophilic)
StabilityStable under standard laboratory conditions

Table 2: Physical and chemical properties of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Structure-Activity Relationships

Understanding the relationship between the structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and its biological activity is crucial for rational drug design and optimization of its properties.

Key Structural Features

  • Indole Core: The indole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets including enzymes and receptors.

  • 2-Amino Group: This functional group can serve as a hydrogen bond donor and can influence the compound's ability to interact with biological targets through hydrogen bonding.

  • 5-Chloro Substituent: The chlorine atom increases the lipophilicity of the compound and can enhance membrane permeability. It can also participate in halogen bonding interactions with target proteins.

  • 3-Carboxylate Group: This moiety can engage in hydrogen bonding interactions and influence the compound's pharmacokinetic properties .

Related Compounds and Comparative Analysis

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate belongs to a broader family of substituted indole derivatives, many of which share similar structural features but display distinct biological activities.

Structurally Related Compounds

Several compounds with structural similarity to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate have been reported in the literature:

CompoundStructural DifferenceNotable Properties
Ethyl 2-amino-1H-indole-3-carboxylateLacks chloro substituentPrecursor compound, simpler synthesis
Ethyl 2-amino-6-chloro-1H-indole-3-carboxylateChloro at position 6 instead of 5Different biological activity profile
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylateChloro at position 4 instead of 5Different reactivity pattern
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylateDifferent arrangement of functional groupsEnhanced reactivity of formyl group

Table 3: Comparative analysis of structurally related indole derivatives

Functional Group Variations

Modifications to the functional groups of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can lead to compounds with altered properties:

  • Variations in the ester group: Replacing the ethyl ester with other alkyl or aryl esters can modify lipophilicity and metabolic stability.

  • Substitution of the primary amine: Converting the primary amine to secondary or tertiary amines, or other nitrogen-containing groups, can significantly alter the hydrogen bonding pattern and biological activity.

  • Alternative halogen substitutions: Replacing chlorine with other halogens (F, Br, I) changes the electronic properties and potentially the biological activity profile .

Research Applications and Future Directions

Current Research Applications

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is primarily used in research settings for several purposes:

  • Synthetic Intermediates: The compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.

  • Medicinal Chemistry Research: It is used as a starting point for structure-activity relationship studies in drug discovery programs targeting various diseases .

  • Chemical Biology Tools: The compound and its derivatives may be employed to probe biological pathways and mechanisms in research settings .

Future Research Directions

Several promising research directions involving Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and related compounds include:

  • Development of Targeted Anticancer Agents: Further exploration of the antiproliferative activity observed in related indole derivatives could lead to the development of novel anticancer agents with specific mechanisms of action .

  • Antimicrobial Drug Development: Given the increasing concern about antibiotic resistance, the potential antimicrobial properties of the compound warrant further investigation, particularly for multi-drug resistant pathogens .

  • Structure Optimization: Systematic modification of the compound's structure to enhance its drug-like properties and biological activities represents a promising avenue for future research .

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